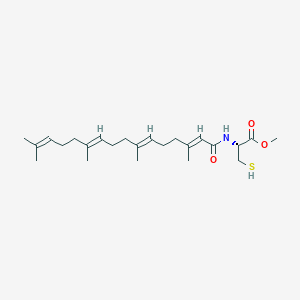
Geranylgeranylcysteine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranylgeranylcysteine methyl ester (GGCME) is a compound that has gained attention in recent years due to its potential therapeutic applications. It is a synthetic derivative of geranylgeranyl pyrophosphate, a molecule involved in the post-translational modification of proteins. GGCME has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of Geranylgeranylcysteine methyl ester is not fully understood, but it is thought to involve the inhibition of protein prenylation. Prenylation is a post-translational modification that involves the addition of a lipid molecule to a protein, which is necessary for its proper function. Geranylgeranylcysteine methyl ester may inhibit this process, leading to the disruption of cellular processes that rely on prenylated proteins.
Effets Biochimiques Et Physiologiques
Geranylgeranylcysteine methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response. It has also been shown to inhibit the activity of certain enzymes involved in cellular processes such as cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
Geranylgeranylcysteine methyl ester has several advantages for lab experiments. It is a synthetic compound, which means it can be produced in large quantities and with high purity. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on Geranylgeranylcysteine methyl ester. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of interest is its potential as a treatment for inflammatory diseases. Additional studies are needed to determine its safety and efficacy in humans, as well as to identify the specific inflammatory pathways that it targets.
In conclusion, Geranylgeranylcysteine methyl ester is a promising compound that has potential therapeutic applications in various areas of research. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Further studies are needed to determine its safety and efficacy in humans, as well as to identify its specific mechanisms of action in different experimental settings.
Méthodes De Synthèse
Geranylgeranylcysteine methyl ester can be synthesized through a series of chemical reactions involving geranylgeranyl pyrophosphate and cysteine methyl ester. The process involves the use of various reagents and solvents, and requires careful monitoring of reaction conditions to ensure the desired product is obtained.
Applications De Recherche Scientifique
Geranylgeranylcysteine methyl ester has been studied for its potential therapeutic applications in various areas of research. It has been shown to have anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
130413-80-8 |
|---|---|
Nom du produit |
Geranylgeranylcysteine methyl ester |
Formule moléculaire |
C24H39NO3S |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
methyl (2R)-3-sulfanyl-2-[[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoyl]amino]propanoate |
InChI |
InChI=1S/C24H39NO3S/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-23(26)25-22(17-29)24(27)28-6/h10,12,14,16,22,29H,7-9,11,13,15,17H2,1-6H3,(H,25,26)/b19-12+,20-14+,21-16+/t22-/m0/s1 |
Clé InChI |
ZNBOHOMJUHCPNY-YXJPSSCMSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)N[C@@H](CS)C(=O)OC)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C |
Synonymes |
geranylgeranylcysteine methyl ester GG-cysteine ME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



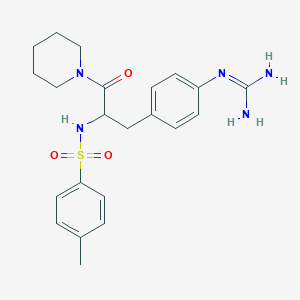
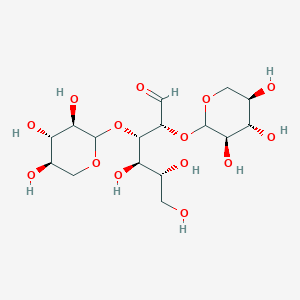
![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
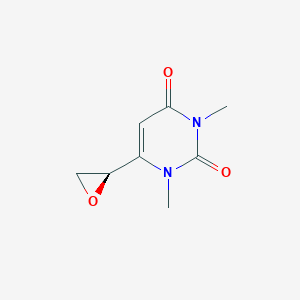
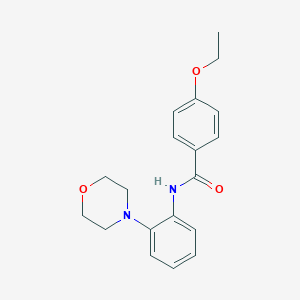
![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)

